N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

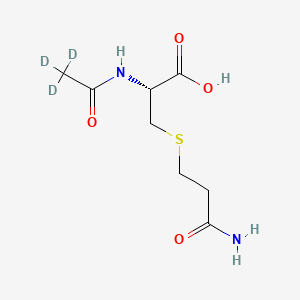

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-FYFSCIFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant urinary metabolite of acrylamide. Acrylamide is a process-formed contaminant found in a variety of cooked foods and is classified as a probable human carcinogen. Consequently, the accurate quantification of AAMA in biological matrices is crucial for assessing human exposure to acrylamide. This compound serves as an ideal internal standard for mass spectrometry-based analytical methods due to its chemical and physical similarity to the unlabeled analyte, ensuring reliable and precise quantification.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the metabolic pathway of acrylamide, and detailed experimental protocols for its use in bioanalytical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine |

| Synonyms | AAMA-d3 |

| CAS Number | 1795786-57-0 |

| Molecular Formula | C₈H₁₁D₃N₂O₄S |

| Molecular Weight | 237.29 g/mol |

| Purity | >95% (HPLC)[1] |

| Isotopic Purity | 98.6%[2] |

| Appearance | Off-White to White Semi-Solid |

| Solubility | Soluble in Chloroform, Dichloromethane, and DMSO |

| Storage | 2-8°C, protected from air and light |

Biological Significance and Metabolic Pathway

N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a mercapturic acid derivative formed from the detoxification of acrylamide. The metabolic pathway involves the conjugation of acrylamide with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized through a series of enzymatic steps to yield AAMA, which is subsequently excreted in the urine. The deuterium-labeled internal standard, this compound, follows the same analytical workflow as the endogenous AAMA, allowing for accurate correction of matrix effects and variations in sample processing.

Below is a diagram illustrating the metabolic pathway of acrylamide to AAMA.

References

An In-depth Technical Guide to N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (CAS: 1795786-57-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard in the quantitative analysis of its non-deuterated counterpart, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant biomarker for assessing human exposure to acrylamide. This document collates critical data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support research in toxicology, food safety, and drug development.

Compound Identification and Properties

This compound is the deuterated form of AAMA, a metabolite of acrylamide. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1795786-57-0 |

| Molecular Formula | C₈H₁₁D₃N₂O₄S |

| Molecular Weight | 237.29 g/mol |

| Synonyms | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 |

| Appearance | White to Off-White Solid or Semi-Solid |

| Purity | Typically >95% (HPLC) |

| Isotopic Purity | Typically >95% |

| Solubility | Soluble in Methanol, DMSO, and Aqueous Acids (Slightly) |

| Storage Conditions | 2-8°C, protected from light and moisture |

Biological Significance and Application

The non-deuterated form, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), is a mercapturic acid derivative formed from the detoxification of acrylamide. Acrylamide is a neurotoxin and a probable human carcinogen that can form in starchy foods during high-temperature cooking. Monitoring urinary levels of AAMA is a reliable method for assessing recent acrylamide exposure. This compound serves as a crucial tool in this analysis, enabling accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Acrylamide Metabolism and AAMA Formation

Acrylamide undergoes metabolic detoxification in the body primarily through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then further metabolized to a cysteine conjugate and subsequently N-acetylated to form AAMA, which is then excreted in the urine.

Experimental Protocols

This section outlines representative experimental methodologies for the synthesis of the non-deuterated AAMA and its quantification in biological samples using this compound as an internal standard. A specific, publicly available, detailed synthesis protocol for the deuterated form is not available; however, a plausible synthetic route would involve using deuterated N-acetyl-L-cysteine as a starting material in a similar synthesis pathway as the non-deuterated compound.

Synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) (Representative Protocol)

This protocol describes the synthesis of the non-deuterated AAMA. A similar approach using deuterated starting materials would yield the d3-labeled compound.

Materials:

-

N-acetyl-L-cysteine

-

Acrylamide

-

Base (e.g., triethylamine or sodium bicarbonate)

-

Solvent (e.g., water or a water/alcohol mixture)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

Dissolve N-acetyl-L-cysteine in the chosen solvent.

-

Add the base to the solution to deprotonate the thiol group, forming a thiolate.

-

Slowly add a solution of acrylamide to the reaction mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

After the reaction is complete, neutralize the mixture with an acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-Acetyl-S-(carbamoylethyl)-L-cysteine.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Quantification of AAMA in Urine using LC-MS/MS

This protocol provides a general workflow for the analysis of AAMA in urine samples using this compound as an internal standard.

Materials and Reagents:

-

Urine samples

-

This compound (internal standard solution of known concentration)

-

AAMA certified reference material (for calibration curve)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid or ammonium acetate (for mobile phase)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and centrifuge to remove particulates.

-

To a defined volume of urine supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked urine sample onto the SPE cartridge.

-

Wash the cartridge with appropriate solvents to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both typically containing a small amount of formic acid or ammonium acetate) to separate AAMA and its deuterated internal standard from other urine components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both AAMA and AAMA-d3.

-

Table 2: Representative LC-MS/MS Parameters

| Parameter | AAMA | This compound |

| Precursor Ion (m/z) | [Value for AAMA] | [Value for AAMA-d3] |

| Product Ion (m/z) | [Value for AAMA fragment] | [Value for AAMA-d3 fragment] |

| Collision Energy (eV) | [Optimized value] | [Optimized value] |

| Retention Time (min) | [Typical retention time] | [Should be very close to AAMA] |

Note: Specific m/z values and collision energies need to be optimized for the particular instrument used.

-

Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of both AAMA and AAMA-d3.

-

Calculate the ratio of the peak area of AAMA to the peak area of AAMA-d3 for each sample.

-

Prepare a calibration curve by analyzing standards of known AAMA concentrations (also spiked with the internal standard) and plotting the peak area ratio against the concentration.

-

Determine the concentration of AAMA in the urine samples by interpolating their peak area ratios on the calibration curve.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions for its non-deuterated analog, N-Acetyl-L-cysteine, and similar chemical compounds should be followed.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is an indispensable tool for the accurate quantification of the acrylamide exposure biomarker, AAMA. Its use as an internal standard in LC-MS/MS methods significantly improves the reliability of analytical data. This guide provides essential technical information and procedural outlines to assist researchers in utilizing this compound effectively in their studies of toxicology, environmental health, and food safety.

The Role of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 in Modern Toxicology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (d3-AAMA), a critical tool in the field of toxicology. Primarily utilized as an internal standard, d3-AAMA is instrumental in the accurate quantification of its non-deuterated counterpart, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide exposure. Acrylamide is a probable human carcinogen found in various cooked foods and industrial settings, making the precise measurement of its metabolites crucial for risk assessment and regulatory toxicology.[1][2] This document will delve into the metabolic pathways of acrylamide, the role of AAMA as a biomarker, and the analytical methodologies for its detection, with a focus on the application of d3-AAMA.

Acrylamide Metabolism and the Formation of AAMA

Acrylamide (AA) undergoes metabolic transformation in the body, leading to the formation of several metabolites that can be excreted in urine. The primary detoxification pathway involves the conjugation of acrylamide with glutathione (GSH), a critical endogenous antioxidant. This conjugation is followed by enzymatic degradation to produce mercapturic acids, with N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) being a major product.[3]

Another significant metabolic route is the oxidation of acrylamide to its genotoxic metabolite, glycidamide (GA). Glycidamide can also be conjugated with glutathione and subsequently metabolized to N-(R/S)-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA). The ratio of GAMA to AAMA in urine can provide valuable insights into the balance between detoxification and bioactivation pathways of acrylamide in different species and individuals.[4] A minor metabolite, N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA), has also been identified.[5]

Signaling Pathway of Acrylamide Metabolism

AAMA as a Biomarker of Acrylamide Exposure

Urinary AAMA is a well-established short-term biomarker for assessing human exposure to acrylamide.[2][3] Its levels in urine correlate with dietary intake of acrylamide and exposure from sources like tobacco smoke.[2][6] The use of AAMA as a biomarker offers a non-invasive method to quantify internal exposure, which is often more accurate than relying on dietary questionnaires alone.[2] Studies have shown that urinary AAMA levels are higher in smokers and children compared to non-smokers and adults, respectively.[2][6]

The Role of this compound (d3-AAMA)

In quantitative analytical methods, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound (d3-AAMA) serves this purpose in the analysis of AAMA. By introducing a known amount of d3-AAMA to a biological sample (e.g., urine) prior to sample preparation and analysis, any variations in sample extraction, derivatization, and instrument response can be corrected for. The deuterium-labeled compound is chemically identical to the endogenous AAMA but has a different mass, allowing for its distinct detection by the mass spectrometer.

Quantitative Data from Toxicological Studies

The following tables summarize key quantitative data from studies investigating acrylamide metabolism and the excretion of its metabolites.

| Parameter | Value | Species | Study Conditions | Reference |

| Urinary Recovery (AAMA) | ~52% of total acrylamide dose | Human | Single oral dose of deuterium-labeled acrylamide | [4] |

| Urinary Recovery (GAMA) | ~5% of total acrylamide dose | Human | Single oral dose of deuterium-labeled acrylamide | [4] |

| Urinary Recovery (iso-GAMA) | ~1% of the applied dose | Human | Single oral administration of d3-AA | [5] |

| Total Urinary Recovery (Mercapturic Acids) | ~57% of the applied dose | Human | Single oral administration of d3-AA | [5] |

| GAMA/AAMA Ratio | 0.1 | Human | Single oral dose of deuterium-labeled acrylamide | [4] |

| GAMA/AAMA Ratio | 0.2 | Rat | - | [4] |

| GAMA/AAMA Ratio | 0.5 | Mouse | - | [4] |

| Metabolite | Elimination Half-life (Phase 1) | Elimination Half-life (Phase 2) | Time to Max Concentration (t_max) | Max Concentration (c_max) | Reference |

| AAMA | ~3.5 hours | >10 hours to a few days | Broad plateau between 8 and 18 hours | - | [4] |

| GAMA | ~3.5 hours | >10 hours to a few days | 22 hours | - | [4] |

| iso-GAMA | - | - | 22 hours | 43 µg/L | [5] |

Experimental Protocols

Quantification of AAMA in Urine using LC-ESI-MS/MS

The following is a generalized protocol for the analysis of AAMA in human urine using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) with d3-AAMA as an internal standard.

1. Materials and Reagents:

-

N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) standard

-

This compound (d3-AAMA) internal standard

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To a known volume of urine supernatant (e.g., 100 µL), add a known amount of d3-AAMA internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Dilute the sample with a suitable solvent (e.g., ultrapure water or a mobile phase constituent) before injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 200-500 µL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both AAMA and d3-AAMA.

-

AAMA transition: e.g., m/z 235.1 → 106.1

-

d3-AAMA transition: e.g., m/z 238.1 → 109.1

-

-

The exact m/z values may vary slightly depending on the instrument and adduct ions formed.

-

4. Quantification:

-

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of AAMA and a constant concentration of d3-AAMA.

-

The ratio of the peak area of AAMA to the peak area of d3-AAMA is plotted against the concentration of AAMA.

-

The concentration of AAMA in the unknown urine samples is then determined from the calibration curve using the measured peak area ratio.

Experimental Workflow Diagram

Conclusion

This compound is an indispensable tool in modern toxicology for the accurate assessment of acrylamide exposure. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the biomarker AAMA in biological matrices. This, in turn, facilitates a better understanding of the risks associated with acrylamide exposure from dietary and other sources, aiding in the development of public health strategies and regulatory guidelines. The detailed methodologies and quantitative data presented in this guide are intended to support researchers and professionals in the fields of toxicology and drug development in their efforts to mitigate the potential adverse health effects of acrylamide.

References

- 1. Buy N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | 81690-92-8 [smolecule.com]

- 2. A systematic review: on the mercaptoacid metabolites of acrylamide, N-acetyl-S-(2-carbamoylethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Excretion of mercapturic acids of acrylamide and glycidamide in human urine after single oral administration of deuterium-labelled acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as a biomarker of acrylamide exposure

An In-depth Technical Guide on N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as a Biomarker of Acrylamide Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylamide (AA) is a processing contaminant formed in carbohydrate-rich foods during high-temperature cooking. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer, the assessment of human exposure to acrylamide is of significant public health interest.[1] Biomonitoring of acrylamide metabolites in urine provides a reliable measure of recent exposure. This technical guide focuses on N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a major urinary metabolite of acrylamide, and its deuterated internal standard, this compound (AAMA-d3), which is crucial for accurate quantification. This document provides a comprehensive overview of the metabolic pathways of acrylamide, detailed experimental protocols for the analysis of its biomarkers, a summary of quantitative data from various studies, and the pivotal role of AAMA-d3 in robust bioanalytical methods.

Introduction to Acrylamide and its Metabolism

Acrylamide is readily absorbed after ingestion and undergoes metabolic transformation in the body.[2] The primary metabolic pathways involve conjugation with glutathione (GSH) and epoxidation to its genotoxic metabolite, glycidamide (GA).[2][3] Both acrylamide and glycidamide can be detoxified by conjugation with glutathione.[3][4] These conjugates are further metabolized and excreted in the urine as mercapturic acids, namely N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) from acrylamide and N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) from glycidamide.[3][5] These mercapturic acids are considered reliable short-term biomarkers of acrylamide exposure.[6][7]

The ratio of GAMA to AAMA in urine can provide insights into the balance between the detoxification pathway (formation of AAMA) and the activation pathway (formation of GA, leading to GAMA).[2] Genetic polymorphisms in enzymes involved in these pathways, such as glutathione S-transferases (GSTs) and cytochrome P450 2E1 (CYP2E1), can influence the metabolic fate of acrylamide and individual susceptibility to its toxic effects.[2][8]

This compound (AAMA-d3) as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results.[1] AAMA-d3 is the deuterium-labeled analog of AAMA and serves as an ideal internal standard for the quantification of AAMA in biological matrices like urine.[9][10]

The key advantages of using AAMA-d3 include:

-

Similar Physicochemical Properties: AAMA-d3 has nearly identical chemical and physical properties to the unlabeled AAMA. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1]

-

Co-elution with the Analyte: Due to its similar properties, AAMA-d3 co-elutes with AAMA during liquid chromatography, which is a critical requirement for an effective internal standard.[1]

-

Mass Differentiation: The mass difference between AAMA-d3 and AAMA allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the endogenous AAMA.[1]

The use of AAMA-d3 significantly improves the robustness, accuracy, and precision of the analytical method for AAMA determination.[11]

Data Presentation: Quantitative Levels of Acrylamide Biomarkers

The following tables summarize quantitative data on AAMA and GAMA levels in urine from various human biomonitoring studies. These values are typically reported in micrograms per liter (µg/L) or normalized to creatinine concentration (µg/g creatinine) to account for urine dilution.

Table 1: Urinary AAMA and GAMA Levels in Children

| Population | N | Biomarker | Median (µg/L) | 95th Percentile (µg/L) | Calculated Acrylamide Uptake (µg/kg BW/day) | Reference |

| 5-6 year old children | 110 | AAMA | 36.0 | 152.7 | 0.54 (median) | [12] |

| GAMA | 13.4 | 55.9 | [12] |

Table 2: Urinary AAMA and GAMA Levels in Adults (Smokers vs. Non-smokers)

| Population | N | Biomarker | Median (µg) - 24h excretion | Range (µg) - 24h excretion | Reference |

| Non-smokers | 53 (total) | Total Acrylamide | 16 | 7-47 | [13] |

| Smokers | Total Acrylamide | 74 | 38-106 | [13] |

| Population | N | Biomarker | Median (µg/g creatinine) | Reference |

| Non-smoking women (post-childbirth) | 67 | AAMA | 30.7 | [3][14] |

| GAMA | 11.4 | [3][14] | ||

| Passively smoking women (post-childbirth) | 10 | AAMA | 25.2 | [3][14] |

| GAMA | 10.3 | [3][14] |

Experimental Protocols

The following protocols are generalized from methodologies reported in the cited literature for the quantification of AAMA and GAMA in human urine using LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of AAMA and GAMA from urine samples.[2][13]

Materials:

-

Urine sample

-

AAMA-d3 internal standard solution

-

Formic acid

-

Methanol

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB)

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge an aliquot of the urine sample to remove particulate matter.

-

To 1 mL of the supernatant, add the AAMA-d3 internal standard solution.

-

Acidify the sample with formic acid.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the acidified urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes (AAMA, GAMA, and AAMA-d3) with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example using HILIC): [5]

-

Analytical Column: Zwitterionic HILIC column (e.g., Zic-HILIC).[5]

-

Mobile Phase A: Acetonitrile with a small percentage of formic acid.

-

Mobile Phase B: Water with a small percentage of formic acid and ammonium formate.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and gradually increasing the aqueous component to elute the polar analytes.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

AAMA: Precursor ion (m/z) -> Product ion (m/z)

-

GAMA: Precursor ion (m/z) -> Product ion (m/z)

-

AAMA-d3: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Mandatory Visualizations

Acrylamide Metabolic Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tobacco Smoke is a Major Source of Aromatic Amine Exposure in U.S. Adults: 2013–2014 National Health and Nutrition Examination Survey (NHANES) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive HILIC-ESI-MS/MS quantitation of polar metabolites of acrylamide in human urine using column switching with an online trap column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Are AAMA and GAMA Levels in Urine after Childbirth a Suitable Marker to Assess Exposure to Acrylamide from Passive Smoking during Pregnancy?—A Pilot Study [ideas.repec.org]

- 7. Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reconstructing population exposures to acrylamide from human monitoring data using a pharmacokinetic framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. Acrylamide in children--exposure assessment via urinary acrylamide metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary acrylamide metabolites as biomarkers for short-term dietary exposure to acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

physical and chemical properties of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterium-labeled form of N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA), a significant urinary metabolite of acrylamide.[1] Acrylamide is a process-formed contaminant found in heated foods and is classified as a probable human carcinogen.[1] The deuterium-labeled standard is crucial for its use as an internal standard in quantitative analytical methods, such as mass spectrometry, to accurately measure exposure to acrylamide in biological samples.[2] This guide provides a detailed overview of its core physical and chemical properties, its role in the metabolic detoxification of acrylamide, and detailed protocols for its analytical determination.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for handling, storage, and analytical method development.

| Property | Value | Source |

| Synonyms | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 | [3][4] |

| CAS Number | 1795786-57-0 | [3][4][5] |

| Molecular Formula | C₈H₁₁D₃N₂O₄S | [4][5] |

| Molecular Weight | 237.29 g/mol | [4][5] |

| Accurate Mass | 237.0863 | [4] |

| Appearance | White to Off-White Semi-Solid to Solid | |

| Melting Point | 99-102 °C | |

| Purity | >95% (as determined by HPLC) | [4] |

| Solubility | Slightly soluble in Aqueous Acid, DMSO, and Methanol | |

| Storage Conditions | 4°C, protect from moisture (Hygroscopic) | |

| IUPAC Name | (2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | [4] |

Biological Significance: Metabolic Detoxification of Acrylamide

N-Acetyl-S-(carbamoylethyl)-L-cysteine is formed in the body as part of the detoxification pathway for acrylamide. This process primarily involves the conjugation of acrylamide with glutathione (GSH), a critical endogenous antioxidant. This initial conjugate is then enzymatically processed through several steps to ultimately yield the mercapturic acid derivative (AAMA), which is then excreted in the urine. The quantification of this metabolite is a key biomarker for assessing human exposure to acrylamide.[6]

Caption: Metabolic detoxification pathway of Acrylamide to AAMA.

Experimental Protocols: Bioanalytical Quantification

The primary application of this compound is as an internal standard for the quantification of its unlabeled analogue in biological matrices. A typical method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Detailed Methodology: Quantification in Urine by LC-MS/MS

This protocol provides a representative method for the analysis of AAMA in human urine, employing this compound as an internal standard.[6]

1. Materials and Reagents:

-

N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) analytical standard

-

This compound (AAMA-d3) internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (control)

-

Solid Phase Extraction (SPE) cartridges (e.g., Cation-Exchange)

2. Sample Preparation:

-

Standard Preparation: Prepare stock solutions of AAMA and AAMA-d3 (1 mg/mL) in methanol. Perform serial dilutions to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL) and a fixed-concentration internal standard spiking solution (e.g., 100 ng/mL).

-

Urine Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at 4000 x g for 10 minutes to pellet particulates.

-

To 500 µL of supernatant, add 50 µL of the AAMA-d3 internal standard solution.

-

Solid Phase Extraction (SPE):

-

Condition a cation-exchange SPE cartridge according to the manufacturer's protocol.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with an acidic solution).

-

Elute the analyte and internal standard using a basic methanolic solution.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

AAMA: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

-

AAMA-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (shifted by +3 Da).

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the AAMA and AAMA-d3 MRM transitions.

-

Calculate the ratio of the AAMA peak area to the AAMA-d3 peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of AAMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical workflow for AAMA quantification in urine.

References

- 1. This compound | 1795786-57-0 - Coompo [coompo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [lgcstandards.com]

- 4. This compound [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA) a further product of human metabolism of acrylamide: comparison with the simultaneously excreted other mercaptuic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

Disclaimer: This guide provides safety and handling information for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 based on data available for the non-deuterated analogue, N-Acetyl-L-cysteine. It is intended for use by trained professionals in a laboratory setting. All users should review the complete Safety Data Sheet (SDS) before handling this material.[1]

This technical document offers a comprehensive overview of the safety and handling protocols for this compound, a stable isotope-labeled metabolite.[2][3] The information is curated for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

This compound is a solid, white substance.[4] While specific data for the deuterated compound is limited, the properties of the analogous compound N-Acetyl-L-cysteine are summarized below.

| Property | Value |

| Molecular Formula | C8H11D3N2O4S[2] |

| Molecular Weight | 237.29 g/mol [2][5] |

| Appearance | White Solid[4] |

| Purity | >95% (HPLC)[2][5] |

| Melting Point | 109 - 111 °C / 228.2 - 231.8 °F[4] |

| Solubility in PBS (pH 7.2) | Approx. 30 mg/mL[1] |

| Solubility in Organic Solvents | Approx. 50 mg/mL in ethanol, DMSO, and dimethylformamide[1] |

Section 2: Toxicological Data

Toxicological properties have not been thoroughly investigated for this compound. The following data for N-acetyl-L-Cysteine provides an indication of its toxicological profile.

| Route of Exposure | Species | LD50 Value |

| Oral | Mouse | 4,400 mg/kg[6] |

| Oral | Rat | 5,050 mg/kg[6] |

| Intraperitoneal | Mouse | 400 mg/kg[6] |

| Intravenous | Mouse | 3,800 mg/kg[6] |

| Intravenous | Rat | 1,140 mg/kg[6] |

The substance causes serious eye irritation.[6]

Section 3: Hazard Identification and Control

The primary hazard associated with this compound is serious eye irritation.[6] It is classified as Eye Irritation Category 2A.

Caption: Hazard Identification and First Aid Flowchart.

Section 4: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.[7]

-

Wash hands before breaks and after work.[7]

-

Keep away from food, drink, and animal feedingstuffs.[7]

-

Use personal protective equipment as required.[4]

-

Ensure adequate ventilation.[4]

-

Avoid dust formation.[4]

-

Store at +4°C for long-term storage.[2] May be stored at room temperature for short periods.[8]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Aqueous stock solutions are stable for up to one month at -20°C.

Caption: General Laboratory Handling Workflow.

Section 5: Stability and Reactivity

The compound is stable under normal conditions.[4]

-

Conditions to Avoid: Avoid dust formation, incompatible products, and excess heat.[4]

-

Incompatible Materials: Strong oxidizing agents, oxygen, metals, and butyl rubber.[4]

-

Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Section 6: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Use safety goggles with side protection.[9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[9] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[4] If dust is formed, a particulate filter device (EN 143) is necessary.[7] |

Section 7: Accidental Release Measures

In the event of an accidental release, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[4]

-

Environmental Precautions: Do not let the product enter drains.[10]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4] Avoid generating dust.[10]

This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and complete information.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound [lgcstandards.com]

- 3. This compound [lgcstandards.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com [carlroth.com]

- 8. mybiosource.com [mybiosource.com]

- 9. carlroth.com [carlroth.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Commercial Suppliers and Technical Data for N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3, a crucial labeled internal standard for the quantification of the acrylamide metabolite, N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA). This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathway and analytical workflow.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the primary commercial sources.

| Supplier | Product Name | Catalog Number (Example) |

| Toronto Research Chemicals (TRC) | This compound | A171872 |

| Distributed by Fisher Scientific[1] | ||

| LGC Standards [2][3][4][5] | This compound | TRC-A171872 |

| Coompo Research Chemicals [6] | This compound | C204842 |

| Santa Cruz Biotechnology [7] | This compound | sc-218203 |

| Mithridion [8] | This compound |

Technical Data

The following tables summarize the key physical and chemical properties of this compound, compiled from supplier data sheets and certificates of analysis.

General and Chemical Properties

| Property | Value | Source |

| CAS Number | 1795786-57-0 | [2][3][6][7][8] |

| Molecular Formula | C₈H₁₁D₃N₂O₄S | [2][3][6][7] |

| Molecular Weight | 237.29 g/mol | [2][3][6][7] |

| Synonyms | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 | [4][6] |

| Unlabeled CAS Number | 81690-92-8 | [2][3] |

Physical and Quality Specifications

| Property | Value | Source |

| Appearance | White to Off-White Semi-Solid to Solid | [6] |

| Purity (HPLC) | >95% | [2][5] |

| Purity | 98% | [6] |

| Isotopic Purity | >95% | [8] |

| Solubility | Chloroform, Dichloromethane, DMSO, Aqueous Acid (Slightly), Methanol (Slightly) | [6] |

| Storage Conditions | 2-8°C, Protected from air and light, refrigerate or freeze | [6] |

Metabolic Pathway of Acrylamide

N-Acetyl-S-(carbamoylethyl)-L-cysteine (AAMA) is a urinary metabolite of acrylamide, a compound formed during high-temperature cooking of certain foods.[6] The formation of AAMA is a detoxification pathway involving the conjugation of acrylamide with glutathione. The deuterated form, this compound, serves as an ideal internal standard for accurately quantifying this metabolite in biological samples.

The metabolic conversion of acrylamide to AAMA involves a multi-step enzymatic process. Initially, acrylamide undergoes conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a Michael addition reaction where the thiol group of glutathione attacks the β-carbon of the α,β-unsaturated carbonyl of acrylamide.[9] This conjugate is then sequentially metabolized to yield the final mercapturic acid, AAMA, which is excreted in the urine.[2]

Caption: Metabolic conversion of acrylamide to its urinary metabolite, AAMA.

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of AAMA in biological matrices, most commonly urine. The general workflow for such an analysis is outlined below.

General Experimental Workflow for AAMA Quantification

Caption: A typical workflow for the quantification of AAMA in urine.

Detailed Methodologies

The following provides a more detailed, representative protocol for the analysis of AAMA in urine, based on established methods.

1. Sample Preparation (Solid Phase Extraction)

-

Objective: To extract AAMA and the internal standard from the urine matrix and remove interfering substances.

-

Materials:

-

Urine samples

-

This compound internal standard solution

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol (for conditioning and elution)

-

Water (for equilibration and washing)

-

Centrifuge

-

-

Procedure:

-

Thaw frozen urine samples to room temperature and centrifuge to pellet any precipitates.

-

To a defined volume of the urine supernatant (e.g., 1 mL), add a known amount of the this compound internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the spiked urine sample onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar interferences.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate AAMA from other components and quantify it using its specific mass transitions and those of the internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Typical LC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of an acid modifier like formic acid.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both AAMA and this compound are monitored. For example:

-

AAMA: m/z 235 -> [product ion]

-

AAMA-d3: m/z 238 -> [corresponding product ion]

-

-

3. Data Analysis and Quantification

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of AAMA and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

Quantification: The concentration of AAMA in the unknown samples is determined by interpolating the peak area ratio from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response.

This technical guide provides a foundational understanding of this compound for research and analytical applications. For specific experimental conditions, it is recommended to consult the detailed methodologies published in peer-reviewed scientific literature.

References

- 1. Determination of the major mercapturic acids of acrylamide and glycidamide in human urine by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [lgcstandards.com]

- 5. This compound [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of glutathione on acrylamide inhibition: Transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lgcstandards.com [lgcstandards.com]

- 9. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide is a chemical compound that can form in starchy foods during high-temperature cooking processes and is also found in tobacco smoke. Classified as a probable human carcinogen and a known neurotoxicant, monitoring human exposure to acrylamide is of significant public health interest. The primary urinary metabolite of acrylamide is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA). Accurate and precise quantification of AAMA in biological matrices such as urine provides a reliable biomarker of recent exposure to acrylamide.[1]

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. This technique utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is the deuterated analog of AAMA and serves as an ideal internal standard for its quantification. Its use corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the LC-MS/MS-based quantification of AAMA in human urine.

Metabolic Pathway of Acrylamide

Acrylamide is metabolized in the body through two primary pathways. The major pathway involves conjugation with glutathione (GSH), which is subsequently metabolized to mercapturic acids, including AAMA, and excreted in the urine. A secondary, toxico-logically significant pathway involves the oxidation of acrylamide by cytochrome P450 2E1 to its epoxide metabolite, glycidamide (GA). Glycidamide can also be conjugated with GSH and excreted as GAMA (N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine). The metabolic pathway is illustrated below.

Metabolism of Acrylamide to AAMA and GAMA.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

This protocol describes a solid-phase extraction method for the cleanup and concentration of AAMA from human urine samples prior to LC-MS/MS analysis.

Materials:

-

Human urine samples

-

This compound internal standard solution (in methanol or water)

-

Formic acid

-

Ammonium formate

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Strong anion-exchange (SAX) SPE cartridges

-

Centrifuge

-

SPE manifold

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 1.0 mL of the urine supernatant to a clean microcentrifuge tube.

-

Spike each sample with a known amount of this compound internal standard solution.

-

Acidify the urine samples by adding 20 µL of formic acid.

-

Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.

-

Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction Workflow for Urine Samples.

LC-MS/MS Analysis

This section provides typical LC-MS/MS parameters for the analysis of AAMA using this compound as an internal standard. Parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| AAMA | 235.1 | 106.1 | 15 |

| This compound (IS) | 238.1 | 109.1 | 15 |

Quantitative Data and Method Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of AAMA in human urine using this compound as an internal standard.

| Parameter | Performance Characteristic |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Extraction Recovery | > 85% |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of the acrylamide exposure biomarker AAMA in human urine by LC-MS/MS. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies. The high sensitivity, specificity, and accuracy of this method make it well-suited for assessing human exposure to acrylamide from various sources.

References

- 1. Urinary levels of N-acetyl-S-(2-carbamoylethyl)-cysteine (AAMA), an acrylamide metabolite, in Korean children and their association with food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Note: Quantification of AAMA in Human Urine using Isotope Dilution LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), a key biomarker of acrylamide exposure, in human urine. The method utilizes a stable isotope-labeled internal standard, N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (AAMA-d3), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals involved in toxicology studies, exposure assessment, and pharmacokinetic analysis.

Introduction

Acrylamide is a process-formed contaminant found in a variety of cooked foods and is also present in tobacco smoke. Classified as a probable human carcinogen, monitoring human exposure to acrylamide is of significant public health interest. N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major urinary metabolite of acrylamide, formed through the conjugation of acrylamide with glutathione and subsequent metabolism.[1][2] The quantification of urinary AAMA provides a reliable and non-invasive measure of recent acrylamide exposure.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as AAMA-d3, is critical for accurate quantification as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the LC-MS/MS quantification of AAMA in human urine using AAMA-d3 as an internal standard.

Acrylamide Metabolism to AAMA

Acrylamide is metabolized in the body primarily through two pathways: glutathione conjugation and epoxidation to glycidamide. The formation of AAMA occurs via the glutathione conjugation pathway, which is considered a detoxification route. This multi-step process is a key mechanism for the elimination of acrylamide from the body.

Experimental Protocols

Materials and Reagents

-

AAMA and AAMA-d3 reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1200 Series or equivalent)

-

Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent) equipped with an electrospray ionization (ESI) source

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

Transfer 100 µL of urine into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of AAMA-d3 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 400 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | (Time, %B): (0, 5), (5, 95), (8, 95), (8.1, 5), (12, 5) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | AAMA: 235.1 → 106.1AAMA-d3: 238.1 → 109.1 |

| Dwell Time | 150 ms |

| Collision Energy | Optimized for each transition |

| Declustering Potential | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | R² |

| AAMA | 1 - 1000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 15 | 90 - 110 |

| Medium | 50 | < 10 | < 15 | 90 - 110 |

| High | 500 | < 10 | < 15 | 90 - 110 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 5 | > 85 |

| Medium | 50 | > 85 |

| High | 500 | > 85 |

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantification of the acrylamide exposure biomarker AAMA in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The described sample preparation is straightforward, and the LC-MS/MS parameters are optimized for sensitive and selective detection. This method is a valuable tool for researchers and professionals in the fields of toxicology, epidemiology, and drug development for the assessment of acrylamide exposure.

References

sample preparation for AAMA analysis with a deuterated standard

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Nα-Acetyl-L-arginine methyl ester (AAMA) in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

This application note provides a detailed protocol for the sample preparation and quantification of Nα-Acetyl-L-arginine methyl ester (AAMA), a derivative of L-arginine, in plasma samples. The use of a stable isotope-labeled (deuterated) internal standard is crucial for accurate and precise quantification, especially for endogenous or metabolically related compounds, as it effectively compensates for variability in sample preparation and matrix effects.[1][2]

The described methods are essential for pharmacokinetic studies, biomarker research, and drug development processes where reliable measurement of AAMA is required. The protocols outlined below detail two common and effective sample preparation techniques: protein precipitation and solid-phase extraction (SPE).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of AAMA and related arginine derivatives using LC-MS/MS. This data is compiled from various studies and serves as a benchmark for method validation.

| Parameter | Protein Precipitation | Solid-Phase Extraction | Notes |

| Analyte | AAMA (NAArg) & Analogs | Arginine & Derivatives | Data for AAMA is based on a validated method.[3] |

| Calibration Range | 0.030 - 10.0 µM | 0.15 - 150 µM | Linearity (r²) is typically >0.99 for both methods. |

| Lower Limit of Quantification (LLOQ) | ~0.030 µM | ~0.04 - 0.15 µM | LLOQ for related compounds can be as low as 0.039 µM.[4] |

| Limit of Detection (LOD) | Not explicitly stated | ~0.02 - 0.04 µM | LOD for similar analytes has been reported in this range.[4] |

| Analyte Recovery | >85% (for similar small molecules) | 89 - 95% | Recovery is dependent on the specific protocol and analyte.[5] |

| Intra-day Precision (%CV) | <10% | <5.5% | [5] |

| Inter-day Precision (%CV) | <10% | <9% | [5] |

Experimental Protocols

Materials and Reagents

-

Analytes: Nα-Acetyl-L-arginine methyl ester (AAMA) hydrochloride, Deuterated AAMA (e.g., AAMA-d3, -d7) as internal standard (IS).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Glacial Acetic Acid, Formic Acid.

-

Reagents: Ultrapure water, Phosphate Buffered Saline (PBS).

-

Sample Matrix: Human or animal plasma (K2EDTA).

-

Equipment: Vortex mixer, refrigerated centrifuge, analytical balance, pipettes, 96-well plates (optional).

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of AAMA and deuterated AAMA in methanol.

-

Working Standard Solutions: Serially dilute the AAMA primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the deuterated AAMA primary stock solution with the same diluent to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.

Sample Preparation Method 1: Protein Precipitation

This method is rapid and effective for removing the majority of proteins from plasma samples.[6][7] Acetonitrile is a commonly used solvent for this purpose.

Protocol:

-

Sample Thawing: Thaw plasma samples on ice.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the deuterated AAMA internal standard working solution to each tube.

-

Enzyme Inhibition (if necessary): For endogenous analytes, it may be necessary to halt enzymatic activity. This can be achieved by adding a small volume of an appropriate inhibitor or by immediate treatment with acid.[3] For this protocol, we will proceed with acidification during precipitation.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to further denature proteins and stabilize the analyte.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

Sample Preparation Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte. A mixed-mode cation exchange (MCX) sorbent is suitable for the extraction of basic compounds like arginine derivatives.[8]

Protocol:

-

Sample Pre-treatment: Thaw and centrifuge plasma samples as described in the protein precipitation protocol. To 100 µL of plasma, add the deuterated internal standard and 100 µL of 4% phosphoric acid to disrupt protein binding.

-

SPE Cartridge Conditioning: Condition an MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 N HCl to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the AAMA and deuterated AAMA from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sample preparation and analysis of AAMA in plasma.

Caption: Workflow for AAMA sample preparation and analysis.

Signaling Pathway Context (Hypothetical)

This diagram illustrates a hypothetical signaling pathway where AAMA could be involved, for instance, in the context of nitric oxide (NO) synthesis, given its relation to arginine.

Caption: Hypothetical metabolic pathway involving AAMA and arginine.

References

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of arginine-vasotocin and isotocin in fish plasma with solid-phase extraction and fluorescence derivatization followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility and solution stability of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is limited. The following protocols and recommendations are based on the available data for this compound and closely related analogs, such as N-Acetyl-L-cysteine (NAC) and its deuterated forms. It is strongly advised to perform small-scale solubility and stability tests before preparing larger quantities.

Physicochemical Properties and Solubility

This compound is a stable isotope-labeled analog of N-Acetyl-S-(carbamoylethyl)-L-cysteine. It is primarily used as an internal standard in quantitative mass spectrometry-based analyses. The properties of the non-labeled and deuterated parent compound, N-Acetyl-L-cysteine, are often used as a proxy to guide solution preparation.

Table 1: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Analyte Name | This compound | [1][2] |

| Alternate Names | N-(Acetyl-d3)-S-(3-amino-3-oxopropyl)-L-cysteine, AAMA-d3 | [1] |

| CAS Number | 1795786-57-0 | [1][2] |

| Molecular Formula | C₈H₁₁D₃N₂O₄S | [1][2] |

| Molecular Weight | 237.29 | [1][2] |

| Purity | >95% (HPLC) | [1] |

| Format | Neat / Crystalline Solid |[1] |

Table 2: Solubility Data (Based on N-Acetyl-L-cysteine Analogs)

| Solvent | Approximate Solubility | Reference Compound | Reference |

|---|---|---|---|

| Methanol | Soluble (used for stock preparation) | N-Acetyl-L-cysteine-d3 | [3] |

| Ethanol | ~50 mg/mL | N-Acetyl-L-cysteine | [4] |

| DMSO | ~50 mg/mL | N-Acetyl-L-cysteine | [4] |

| Dimethylformamide (DMF) | ~50 mg/mL | N-Acetyl-L-cysteine | [4] |

| Water | 50 mg/mL (Freely soluble) | N-Acetyl-L-cysteine | [5] |

| PBS (pH 7.2) | ~30 mg/mL | N-Acetyl-L-cysteine |[4] |

Experimental Protocols

Protocol for Primary Stock Solution Preparation (1 mg/mL in Methanol)

This protocol details the preparation of a 1 mg/mL primary stock solution, which is a common starting concentration for creating calibration curves and working standards.

Materials and Reagents:

-

This compound solid

-

Methanol (LC-MS grade or equivalent)

-

Analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes

-

Vortex mixer

-

Amber glass vials for storage

Procedure:

-

Equilibration: Allow the container of this compound solid to equilibrate to room temperature for at least 30 minutes before opening. This prevents water condensation on the cold solid.

-

Weighing: Accurately weigh approximately 1 mg of the solid using a calibrated analytical balance. Record the exact weight to four decimal places.

-

Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.

-

Solubilization: Add approximately 0.7 mL of methanol to the volumetric flask. Cap and vortex gently for 1-2 minutes or until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

-

Dilution to Volume: Once the solid is fully dissolved, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Protocol for Aqueous Solution Preparation

For biological assays, it is often necessary to prepare solutions in aqueous buffers. Direct dissolution in aqueous buffers is possible, but the stability of these solutions is limited.

Procedure:

-

Weigh the desired amount of this compound solid.

-

Add the solid to a suitable container.

-

Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2).

-

Vortex or stir until the solid is completely dissolved.

-

Crucially, use this solution immediately or on the same day. Based on data for NAC, aqueous solutions should not be stored for more than one day at room temperature or refrigerated conditions.[4]

Storage and Stability

Proper storage is critical to maintain the integrity of the analyte. The primary degradation pathway for related cysteine compounds in solution is oxidation, leading to the formation of dimers.[6]

Table 3: Recommended Storage Conditions

| Format | Solvent | Temperature | Recommended Duration | Reference/Justification |

|---|---|---|---|---|

| Solid (Neat) | N/A | +4°C | As per supplier | [1] |

| Solid (Neat) | N/A | -20°C | ≥ 4 years | Based on stable NAC analog data[4] |

| Stock Solution | Methanol, DMSO, Ethanol | -20°C | Up to 1 month* | Based on stable NAC analog data |

| Aqueous Solution | PBS, Water | 2-8°C | ≤ 1 day | Based on NAC instability in aqueous media[4] |

| Aqueous Solution | PBS, Water | -20°C | Up to 1 month* | Based on stable NAC analog data |

*For long-term stability, it is recommended to conduct your own stability studies. Aliquoting stock solutions can prevent contamination and degradation from repeated freeze-thaw cycles.

Analytical Applications

This compound is designed for use as an internal standard in analytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference due to the deuterium labels allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the target analyte in complex biological matrices.[3]

References

Application Note and Protocol: Quantitative Analysis of Acrylamide Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction